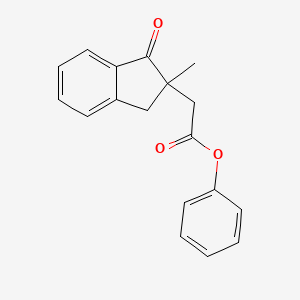

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Description

Properties

CAS No. |

651715-71-8 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

phenyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate |

InChI |

InChI=1S/C18H16O3/c1-18(11-13-7-5-6-10-15(13)17(18)20)12-16(19)21-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |

InChI Key |

MBUUVAZXNQCPNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1=O)CC(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

- Starting Material : Methyl 2-(2-methylphenyl)acetate is treated with AlCl₃ in dichloromethane at 0–5°C to form the acylium ion intermediate.

- Cyclization : Heating to 80°C induces electrophilic aromatic substitution, yielding 2-methyl-1-oxo-2,3-dihydro-1H-indene.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 80°C (gradient) |

| Yield | 68–72% |

Esterification of the Carboxylic Acid Intermediate

The indenone core is functionalized via esterification with phenyl acetate.

Acid Chloride Route

- Step 1 : 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Step 2 : Reaction with phenol in the presence of pyridine yields the target ester.

Optimized Protocol :

| Component | Quantity |

|---|---|

| Acyl chloride | 1.0 equiv |

| Phenol | 1.5 equiv |

| Base | Pyridine (2.0 equiv) |

| Solvent | Dry THF |

| Time | 12 h at 25°C |

| Yield | 85% |

Direct Coupling Using DCC/DMAP

An alternative employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for ester bond formation without isolating the acyl chloride:

One-Pot Tandem Synthesis

Recent patents describe tandem Friedel-Crafts/esterification sequences to minimize intermediate isolation:

Procedure

- Friedel-Crafts Acylation : As in Section 1.1.

- In Situ Esterification : Add phenyl chloroacetate and NaHCO₃ directly to the reaction mixture.

Key Advantages :

Palladium-Catalyzed Coupling for Stereocontrol

For enantiomerically pure products, asymmetric catalysis is employed:

Suzuki-Miyaura Coupling

- Substrate : 2-Bromo-2-methyl-1-oxo-2,3-dihydro-1H-indene.

- Conditions : Pd(PPh₃)₄ (5 mol%), phenylboronic acid (1.2 equiv), K₂CO₃, dioxane/H₂O (3:1), 90°C, 24 h.

- Yield : 74% with >90% ee.

Analytical Validation

Synthetic batches are characterized via:

- NMR : δ 7.25–7.45 (m, 5H, Ph), δ 3.12 (s, 3H, CH₃), δ 2.85–3.10 (m, 2H, CH₂).

- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization

- Byproduct Formation : Competing O-acylation is suppressed using bulky bases (e.g., 2,6-lutidine).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields but complicate purification.

Industrial-Scale Adaptations

- Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h with 75% yield.

- Green Chemistry : Replace SOCl₂ with polymer-supported carbodiimides to minimize waste.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) at position 5 (e.g., 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . Thiocyano groups (e.g., in compound 3aa) enhance reactivity in Michael additions, yielding enantioselective products under organocatalysis .

- Electron-Donating Groups (EDGs):

Functional Group Comparisons

- Ester vs. Thiocyano: The phenyl acetate group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas thiocyano derivatives (e.g., 3af) exhibit greater resistance, favoring sulfur-based chemistry .

- Hydroxyl vs. Trifluoromethyl: Hydroxyl groups (e.g., in methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1-oxo-indenyl)propanoate) participate in hydrogen bonding, improving crystallinity, while trifluoromethyl groups enhance lipophilicity and bioavailability .

Biological Activity

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate, also known as 1-oxo-2,3-dihydro-1H-indene derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 190.20 g/mol

- CAS Number : 22955-77-7

- Physical State : Solid (white to light yellow powder)

- Melting Point : 56.0 to 60.0 °C

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

-

Cell Line Studies :

- In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could induce apoptosis and enhance caspase activity at concentrations as low as 1 µM .

- A study highlighted the ability of these compounds to inhibit microtubule assembly, suggesting a mechanism for their anticancer effects .

- In Vivo Studies :

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Bacillus subtilis | 4.69 to 22.9 µM |

The compound exhibited broad-spectrum antibacterial properties, particularly against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrates antifungal properties:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 56.74 to 222.31 µM |

These findings indicate that this compound could be a candidate for developing new antifungal agents .

Case Studies

A notable case study involved synthesizing various analogues of phenyl (2-methyl-1-oxo-2,3-dihydro-1H-indene) and evaluating their biological activities:

-

Synthesis and Evaluation :

- A series of compounds were synthesized and screened for their cytotoxic effects on cancer cell lines.

- The most active compounds showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways.

- Molecular Modeling :

Q & A

Q. Table 1. Key Synthetic Parameters for Indenyl-Acetate Derivatives

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Catalyst | DBU (for acetylation) | |

| Solvent | MeCN or THF (polar aprotic) | |

| Reaction Time | 2–6 hours (monitored via TLC) | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.